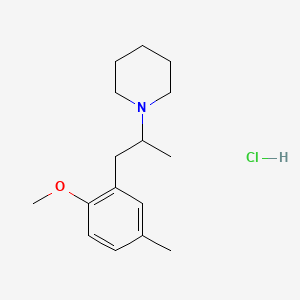
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Métodos De Preparación
The synthesis of 1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride involves several steps. One common method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another efficient method is the one-pot preparation of cyclic amines via chlorination of amino alcohols using SOCl2, which avoids the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production methods often involve continuous flow reactions and microwave irradiation to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (Cl2, Br2) and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1-(2-Methoxy-alpha,5-dimethylphenethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Diphenylmethoxy-1-methylpiperidine hydrochloride: Used as an antihistamine.
Pyrrolidine derivatives: Known for their anticonvulsant and other biological activities. The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
93145-34-7 |
|---|---|
Fórmula molecular |
C16H26ClNO |
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
1-[1-(2-methoxy-5-methylphenyl)propan-2-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-13-7-8-16(18-3)15(11-13)12-14(2)17-9-5-4-6-10-17;/h7-8,11,14H,4-6,9-10,12H2,1-3H3;1H |
Clave InChI |
AMZKBOPRXJVMJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CC(C)N2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















